molecular formula C4H4N6O B13959530 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one CAS No. 548438-09-1

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one

Cat. No.: B13959530
CAS No.: 548438-09-1
M. Wt: 152.11 g/mol
InChI Key: UPUWZHKEPHXVPS-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring fused to an imidazole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tetrazole and imidazole rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may act as antimicrobial agents, anticancer compounds, or modulators of metabolic pathways.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Tetrazol-5-yl)-1H-imidazole
  • 5-(1H-Imidazol-2-yl)-1H-tetrazole
  • 4-(1H-Tetrazol-5-yl)-2H-imidazol-2-one

Uniqueness

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one stands out due to its specific ring structure, which imparts unique chemical properties and reactivity

Properties

CAS No.

548438-09-1

Molecular Formula

C4H4N6O

Molecular Weight

152.11 g/mol

IUPAC Name

4-(2H-tetrazol-5-yl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C4H4N6O/c11-4-5-1-2(6-4)3-7-9-10-8-3/h1H,(H2,5,6,11)(H,7,8,9,10)

InChI Key

UPUWZHKEPHXVPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N1)C2=NNN=N2

Origin of Product

United States

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